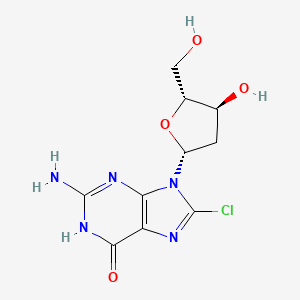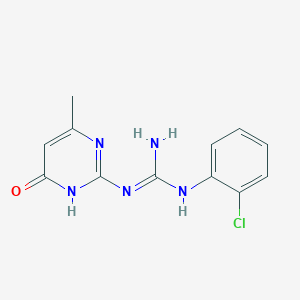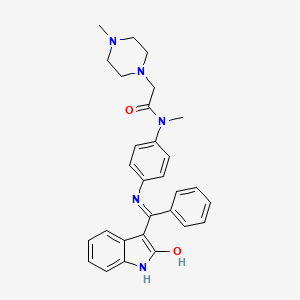
Nintedanib impurity E
Descripción general
Descripción
Nintedanib impurity E is an impurity of Nintedanib . It is a potent triple angiokinase inhibitor for VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β . The molecular formula of Nintedanib impurity E is C₂₉H₃₁N₅O₂ and its molecular weight is 481.6 g/mol .
Synthesis Analysis
The synthesis of Nintedanib involves several steps. One process involves reacting a compound of formula VI with acetic anhydride and triethyl ortho benzoate to obtain a compound of formula V. This compound is then reacted with the compound of formula IV to obtain Nintedanib . Another method involves a condensation reaction on 4-(R acetate-2-yl)-3-nitrobenzoate (II) and trimethyl orthobenzoate .Molecular Structure Analysis
The molecular structure of Nintedanib impurity E is complex, with a molecular formula of C₂₉H₃₁N₅O₂ . It contains several functional groups, including a piperazine ring, an indole ring, and an acetamide group .Chemical Reactions Analysis
Nintedanib is metabolised via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .Physical And Chemical Properties Analysis
Nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of Nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially .Aplicaciones Científicas De Investigación
1. Efficacy in Idiopathic Pulmonary Fibrosis
Nintedanib, known for its intracellular inhibition targeting multiple tyrosine kinases, has been extensively researched for its efficacy in idiopathic pulmonary fibrosis (IPF). Phase 3 trials have demonstrated its ability to significantly reduce lung-function decline in IPF patients (Richeldi et al., 2014).
2. Development and Clinical Investigation
Nintedanib's journey from discovery to clinical application involved targeting key proangiogenic and pro-fibrotic pathways. Its effectiveness in treating various solid tumors and IPF highlights its broad therapeutic potential (Roth et al., 2015).
3. Impact on Systemic Sclerosis
Studies have shown nintedanib's efficacy in reducing fibroblast activation and ameliorating fibrosis in systemic sclerosis (SSc), providing a scientific basis for clinical trials in this area (Huang et al., 2015).
4. Role in Progressive Fibrosing Interstitial Lung Diseases
Research indicates that nintedanib can lower the annual rate of decline in forced vital capacity among patients with various fibrosing lung diseases, underscoring its versatility in pulmonary applications (Flaherty et al., 2019).
5. Pharmacokinetics and Pharmacodynamics
Nintedanib exhibits time-independent pharmacokinetic characteristics, with studies revealing its dose-proportional exposure and manageable side effect profile in various patient populations (Wind et al., 2019).
6. Microvascular Architecture in Lung Fibrosis
Nintedanib has shown a significant impact on the microvascular architecture in lung fibrosis models, suggesting a new mode of action that could contribute to its efficacy in treating idiopathic pulmonary fibrosis (Ackermann et al., 2017).
Safety And Hazards
Direcciones Futuras
Nintedanib has a straightforward and time-independent pharmacokinetic profile that is consistent across a range of patient populations. Hepatic and intestinal metabolism as well as biliary excretion are the major routes of elimination for Nintedanib . Future research could focus on further understanding the pharmacokinetics and pharmacodynamics of Nintedanib and its impurities, as well as exploring potential new therapeutic applications.
Propiedades
IUPAC Name |
N-[4-[[(2-hydroxy-1H-indol-3-yl)-phenylmethylidene]amino]phenyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2/c1-32-16-18-34(19-17-32)20-26(35)33(2)23-14-12-22(13-15-23)30-28(21-8-4-3-5-9-21)27-24-10-6-7-11-25(24)31-29(27)36/h3-15,31,36H,16-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJXCXNTMDPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nintedanib impurity E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)
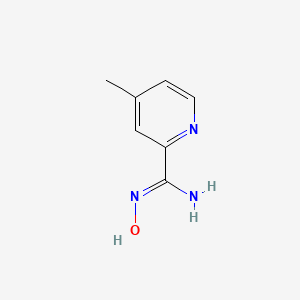
![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)
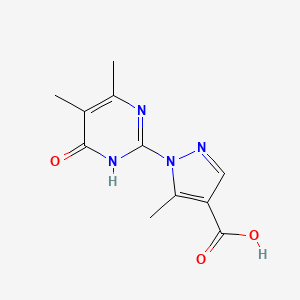
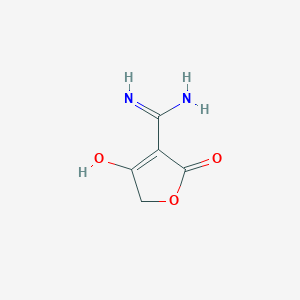
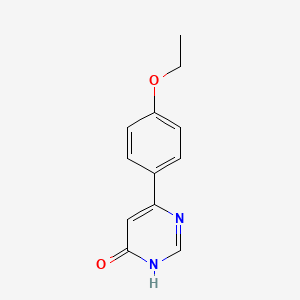
![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)
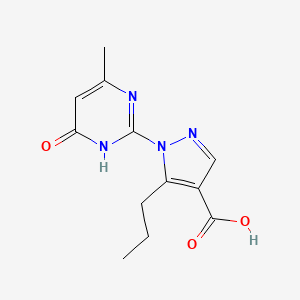
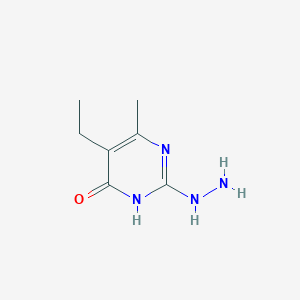
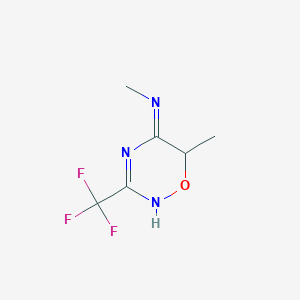
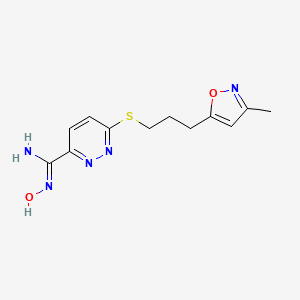
![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)
